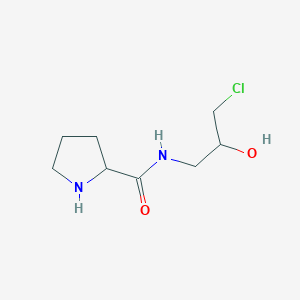

N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide

Description

N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 3-chloro-2-hydroxypropyl substituent on the amide nitrogen. Its structure combines a pyrrolidine ring (a five-membered secondary amine) with a carboxamide group, modified by a chloro-hydroxyalkyl chain. The presence of both chloro and hydroxyl groups suggests a balance between lipophilicity and solubility, which may influence its pharmacokinetic properties .

Properties

Molecular Formula |

C8H15ClN2O2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C8H15ClN2O2/c9-4-6(12)5-11-8(13)7-2-1-3-10-7/h6-7,10,12H,1-5H2,(H,11,13) |

InChI Key |

RCPDTYJXCLPKRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxamide with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of N-(3-oxo-2-hydroxypropyl)pyrrolidine-2-carboxamide.

Reduction: Formation of N-(3-hydroxy-2-hydroxypropyl)pyrrolidine-2-carboxamide.

Substitution: Formation of N-(3-substituted-2-hydroxypropyl)pyrrolidine-2-carboxamide derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide":

Glucosylceramide Synthase (GCS) Inhibitors:

- N-(1-hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine-3-carboxamide derivatives are described as GCS inhibitors, useful for treating or preventing diseases associated with GCS .

- GCS inhibitors have shown promise in the prevention and treatment of nonalcoholic fatty liver disease (NALD) by lowering glucose levels, decreasing triglyceride accumulation, and preventing/reversing steatosis in studies using ob/ob mice .

- They may also be useful in treating polycystic kidney disease (PKD) by reducing new cyst formation, cyst mass, size and number of cysts, and the severity of associated symptoms .

NAPE-PLD Inhibitors:

- Pyrimidine-4-carboxamide derivatives have been optimized as inhibitors of NAPE-PLD, an enzyme that produces NAEs (N-acyl-phosphatidylethanolamines) .

- Specifically, modification of a high-throughput screening hit led to the identification of LEI-401 , a nanomolar potent inhibitor with drug-like properties suitable for in vitro and in vivo studies of NAPE-PLD function .

- Key structural modifications included conformational restriction of an N-methylphenethylamine group and exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine to enhance inhibitory potency and improve physicochemical properties .

Sphingosine Kinase (SphK) Inhibitors:

- N-(aryl)-1-(hydroxyalkyl)pyrrolidine-2-carboxamides and 1,4-disubstituted 1,2,3-triazoles have been synthesized and evaluated as SphK inhibitors .

- These compounds, possessing a lipophilic tail and a polar headgroup, were assessed for their ability to interfere with acetylcholine-induced relaxation of aortic rings and for their antiproliferative activity on cell lines expressing SphK1 and SphK2 .

InhA Inhibitors:

- Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors through high-throughput screening .

- InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, is a key enzyme in the mycobacterial fatty acid elongation cycle and a validated antimicrobial target .

Other Applications:

- 3-Chloro-N-cyclopropylpropanamide is available for scientific research .

- Magnetic resonance imaging can be used to evaluate tissue injury after intramuscular injection of diclofenac .

- Magnetic resonance imaging is useful in detecting early response to biologic therapy in patients with psoriatic arthritis .

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially inhibiting their activity. The presence of the chloro and hydroxy groups allows for versatile binding interactions, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Substituent Variability on the Amide Nitrogen

A key distinction lies in the substituent attached to the pyrrolidine carboxamide’s nitrogen. Below is a comparative analysis:

Key Observations :

Impact of Hydroxyalkyl vs. Acyl Modifications

Compounds with hydroxyalkyl or acyl groups on the pyrrolidine ring exhibit distinct physicochemical and pharmacological profiles:

Key Observations :

- Ring Modifications : Hydroxy and methyl groups on the pyrrolidine ring (Example 63) may enhance stereochemical specificity for enzyme binding, whereas the target compound’s unmodified ring might prioritize flexibility in molecular interactions .

- Hydroxyalkyl Positioning : The 3-chloro-2-hydroxypropyl group’s terminal hydroxyl and chloro groups could confer unique hydrogen-bonding or electrophilic properties compared to simpler hydroxyalkyl chains (e.g., Compounds 2a–2g) .

Biological Activity

N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a chloro group and a hydroxyl group, which may contribute to its biological activity by influencing solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds in this class may act as inhibitors of key enzymes involved in cellular signaling pathways, such as sphingosine kinases (SphKs), which play a role in cell proliferation and survival.

Inhibitory Effects on Sphingosine Kinases

In studies assessing the inhibitory effects on SphK, derivatives similar to this compound demonstrated significant inhibition of acetylcholine-induced relaxation in aortic rings pre-contracted with phenylephrine. Specifically, compounds like 3a exhibited up to 60% inhibition at concentrations around 30 µM, indicating potential cardiovascular benefits through modulation of vascular tone .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated across various cancer cell lines. For example, compounds derived from similar scaffolds showed significant reductions in cell density in human non-small cell lung cancer (NSCLC) cell lines at doses less than 10 µM. This suggests that the compound may possess anticancer properties, potentially through the inhibition of SphK1 and SphK2 pathways .

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Some studies have reported that related compounds exhibit activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action. The presence of nitrogen heterocycles in these compounds enhances their interaction with bacterial targets, potentially leading to effective treatment options for resistant strains .

Case Studies

- Cardiovascular Research : A study focused on the effects of this compound on vascular smooth muscle cells demonstrated its potential as a therapeutic agent for hypertension by modulating SphK activity and improving endothelial function .

- Cancer Treatment : In vitro assays using A549 and HCC827 cell lines indicated that specific derivatives showed promising results in reducing tumor cell viability, supporting further investigation into their mechanisms and therapeutic applications in oncology .

Summary of Findings

| Activity | Effect | Concentration |

|---|---|---|

| SphK Inhibition | 53% - 60% inhibition of aortic ring relaxation | 30 µM |

| Antiproliferative | Cell density reduction < 10 µM | Various NSCLC cell lines |

| Antimicrobial | Effective against Gram-positive bacteria | MIC values < 12.5 µg/mL |

Q & A

Q. What are the recommended synthetic routes for N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide, and what analytical methods are essential for confirming its structural integrity?

Methodological Answer:

- Synthesis Routes : The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of the chloro-hydroxypropyl group. For example, coupling pyrrolidine-2-carboxamide with epichlorohydrin derivatives under controlled alkaline conditions to minimize hydrolysis . Anhydrous organic solvents (e.g., acetonitrile or tetrahydrofuran) are preferred to avoid side reactions and improve crystallinity .

- Characterization : Key techniques include:

Q. How can researchers assess the purity and stability of this compound under different storage conditions?

Methodological Answer:

- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against a certified reference standard. Quantify impurities using area normalization or spiked calibration curves .

- Stability Testing :

- Accelerated Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS.

- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) to identify pH-sensitive functional groups (e.g., the chloro-hydroxypropyl moiety) .

- Long-Term Storage : Store lyophilized samples at –20°C under inert gas (argon) to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. In optimizing the synthesis of this compound, what strategies can be employed to enhance yield and minimize by-products?

Methodological Answer:

- Reaction Optimization :

- Temperature Control : Maintain 0–5°C during chlorination steps to suppress dichloropropane by-products .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in biphasic systems.

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions.

- By-Product Mitigation :

Q. When encountering contradictory data on the biological activity of this compound across studies, what methodological approaches should be taken to identify potential sources of discrepancy?

Methodological Answer:

- Assay Validation :

- Dose-Response Consistency : Replicate experiments using standardized protocols (e.g., fixed incubation times, cell passage numbers) to rule out variability .

- Cytotoxicity Controls : Include parallel measurements of cell viability (e.g., MTT assay) to distinguish specific activity from nonspecific toxicity .

- Compound Integrity : Verify batch-to-batch consistency via NMR and LC-MS to ensure degradation products (e.g., hydrolyzed chloro groups) are not confounding results .

- Mechanistic Profiling : Use time-of-addition assays (e.g., pre-/post-infection treatment) to clarify whether the compound targets viral entry or replication .

Q. What in vitro models and assays are most appropriate for evaluating the anticancer and anti-inflammatory potential of this compound, based on structural analogs?

Methodological Answer:

- Anticancer Activity :

- Anti-Inflammatory Activity :

- Selectivity Index : Calculate CC50/EC50 ratios to ensure therapeutic windows align with structural analogs (e.g., selectivity index >10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.